molecular formula C10H14N6O3 B112888 3'-Amino-2',3'-dideoxyguanosine CAS No. 66323-49-7

3'-Amino-2',3'-dideoxyguanosine

Cat. No.: B112888
CAS No.: 66323-49-7
M. Wt: 266.26 g/mol
InChI Key: HOQBPAWPBCAUGA-KVQBGUIXSA-N
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Description

3’-Amino-2’,3’-dideoxyguanosine: is a nucleoside analog that has garnered significant interest in scientific research due to its unique structural properties and potential applications. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by an amino group at the 3’ position. This modification imparts distinct chemical and biological properties to the compound, making it a valuable tool in various fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Amino-2’,3’-dideoxyguanosine typically involves the following steps:

Industrial Production Methods: Industrial production methods for 3’-Amino-2’,3’-dideoxyguanosine are designed to be efficient and scalable. These methods often involve high-yield enzymatic processes that ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 3’-Amino-2’,3’-dideoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution Reagents: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted nucleosides .

Scientific Research Applications

3’-Amino-2’,3’-dideoxyguanosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2’,3’-Dideoxyguanosine: Lacks both 2’ and 3’ hydroxyl groups but does not have an amino group at the 3’ position.

    3’-Amino-3’-deoxythymidine: Similar structure but with thymine instead of guanine.

Uniqueness: 3’-Amino-2’,3’-dideoxyguanosine is unique due to the presence of an amino group at the 3’ position, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to act as a chain terminator in nucleic acid synthesis, making it particularly useful in antiviral research .

Properties

IUPAC Name

2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQBPAWPBCAUGA-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216535
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66323-49-7
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine, 3'-amino-2',3'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 2
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 3
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 4
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 5
3'-Amino-2',3'-dideoxyguanosine
Reactant of Route 6
3'-Amino-2',3'-dideoxyguanosine

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